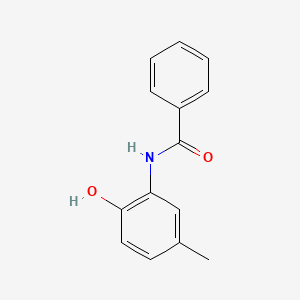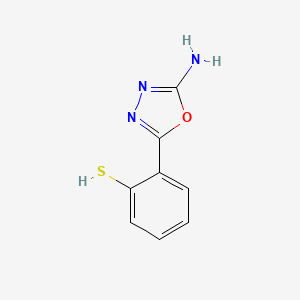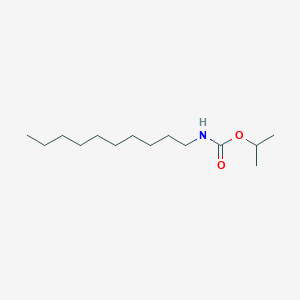![molecular formula C27H26N3NiO3- B11993641 (R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-nickel(II) is a coordination compound featuring nickel as the central metal ion. This compound is notable for its complex structure, which includes a chiral center, making it an interesting subject for stereochemical studies. The compound’s unique arrangement of ligands around the nickel ion imparts specific chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-nickel(II) typically involves the following steps:
Ligand Preparation: The ligand, ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetate, is synthesized through a series of organic reactions. This may include the condensation of benzylideneamine with an appropriate proline derivative, followed by esterification.
Complex Formation: The prepared ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ligand sites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions may target the nickel center or the ligand framework. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups. This can be achieved using various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles like chloride ions, thiolates, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the ligand, potentially leading to changes in the coordination environment.
Reduction: Reduced forms of the ligand or nickel center, possibly altering the compound’s electronic properties.
Substitution: New coordination complexes with different ligands, which may exhibit distinct chemical behaviors.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.
Stereochemistry: Its chiral nature makes it a valuable model for studying stereochemical effects in coordination chemistry.
Biology
Enzyme Mimicry: The compound’s structure can mimic certain metalloenzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.
Metal-Based Drugs:
Medicine
Diagnostic Agents: The compound’s unique properties may be exploited in designing diagnostic agents for imaging techniques like MRI.
Therapeutics: Research into its potential as an anticancer or antimicrobial agent.
Industry
Material Science: Applications in developing advanced materials with specific electronic, magnetic, or optical properties.
Environmental Science: Use in environmental remediation processes, such as catalyzing the breakdown of pollutants.
Mechanism of Action
The compound exerts its effects through coordination chemistry principles. The nickel center interacts with various substrates, facilitating chemical transformations. The ligands play a crucial role in stabilizing the nickel ion and modulating its reactivity. Molecular targets include organic molecules, metal ions, and biological macromolecules. Pathways involved may include electron transfer, ligand exchange, and catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-cobalt(II)
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-copper(II)
- ®-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N’,N’'-zinc(II)
Uniqueness
The nickel(II) compound is unique due to its specific electronic configuration and coordination environment, which impart distinct catalytic and chemical properties. Compared to its cobalt, copper, and zinc analogs, the nickel compound may exhibit different reactivity patterns, stability, and biological activity. These differences make it a valuable subject for comparative studies in coordination chemistry and catalysis.
Properties
Molecular Formula |
C27H26N3NiO3- |
|---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
(1-benzylpyrrolidine-2-carbonyl)-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1 |
InChI Key |
DRZQCPMTUIIOMU-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11993613.png)


![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)
